molecular formula C8H8N2 B1317712 3-(Pyridin-2-yl)propanenitrile CAS No. 35549-47-4

3-(Pyridin-2-yl)propanenitrile

Cat. No. B1317712
CAS RN: 35549-47-4
M. Wt: 132.16 g/mol
InChI Key: KWGZNYCFTYOQHV-UHFFFAOYSA-N
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Patent
US05008270

Procedure details

3-(2-Pyridinyl)propionitrile is prepared in this example using the procedure of V. Boekelheide, et al., J. Am. Chem. Soc., 75, 3243 (1953). A solution of potassium cyanide (83.74 g) in water (160 ml) is added to a solution of freshly distilled 2-vinylpyridine (67.59 g) in acetic anhydrid (131.30 g) with the rate of addition adjusted to maintain gentle refluxing. When the addition is complete, the resulting dark red mixture is heated for about 17 hours at 105° C. in an oil bath with vigorous stirring. The cooled reaction mixture is adjusted to pH 8 with a saturated Na2CO3 solution. The mixture is extracted with CHCl3 (4×150 ml), washed with water, dried with Na2SO4, and evaporated to a dark viscous oil. The oil is fractionally distilled in vacuo through a Vigreaux column. After a small forerun containing 2-vinylpyridine (0.35 g), the desired 3-(2-pyridinyl)propionitrile is collected as a clear, fluorescent yellow-green, viscous oil: yield 59.8 g; 70.4%; bp 86° C. at 1.0 mm Hg.
Quantity
83.74 g
Type
reactant
Reaction Step One
Quantity
67.59 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
131.3 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)=[CH2:5].C([O-])([O-])=O.[Na+].[Na+]>O.C(OC(=O)C)(=O)C>[N:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[CH2:4][CH2:5][C:1]#[N:2] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
83.74 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
67.59 g
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
O
Name
Quantity
131.3 g
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle refluxing
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with CHCl3 (4×150 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to a dark viscous oil
DISTILLATION
Type
DISTILLATION
Details
The oil is fractionally distilled in vacuo through a Vigreaux column
ADDITION
Type
ADDITION
Details
After a small forerun containing 2-vinylpyridine (0.35 g)
CUSTOM
Type
CUSTOM
Details
the desired 3-(2-pyridinyl)propionitrile is collected as a clear, fluorescent yellow-green, viscous oil

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.